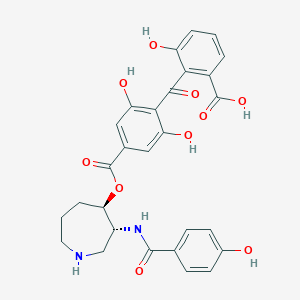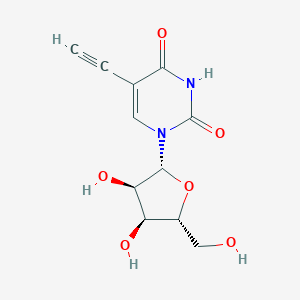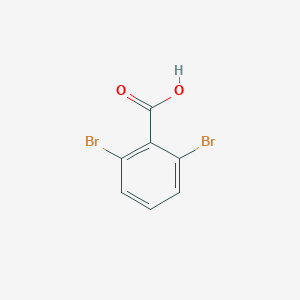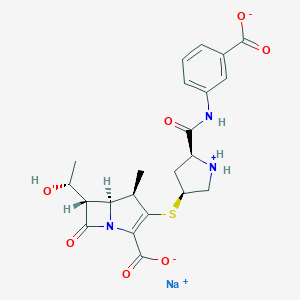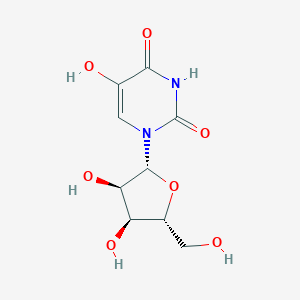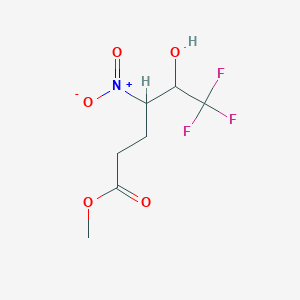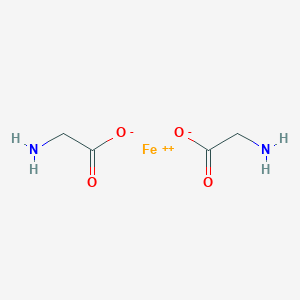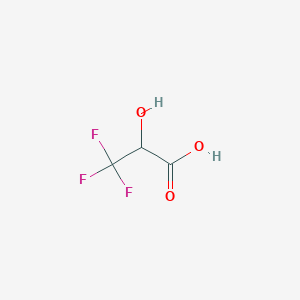
3,3,3-Trifluoro-2-hydroxypropanoic acid
説明
Synthesis Analysis 3,3,3-Trifluoro-2-hydroxypropanoic acid, a fluorinated derivative of lactic acid, is synthesized from racemic 2-trifluoromethyl-3-hydroxypropionic acid (rac-1) prepared on a 50 g scale from 3,3,3-trifluoropropene in four steps with an overall yield of 40%. A specific procedure for the resolution of rac-1 with 2-amino-1-phenylpropane-1,3-diol is described, leading to the isolation of its enantiomers (R)-1 and (S)-1, with their enantiomer purities determined by GC analysis of the corresponding methyl esters on a chiral column. Their chirality senses are assigned from an X-ray crystal structure of the salt formed with phenylethylamine. This compound is frequently employed as a chiral synthetic building block, known as 'Roche acid' (CHIMIA, 1996).
Molecular Structure Analysis The molecular structure of rac-3,3,3-trifluoro-2-hydroxypropanoic acid exhibits a notable O=C—C—O(H) torsion angle of 13.26°. In the crystal structure, O—H⋯O hydrogen bonds and C—H⋯O contacts connect the molecules into sheets perpendicular to the c axis, revealing intricate details about its molecular geometry and intermolecular interactions (Acta Crystallographica Section E: Structure Reports Online, 2013).
Chemical Reactions and Properties The chemical behavior of 3,3,3-Trifluoro-2-hydroxypropanoic acid involves its interaction with hydroxylamine, leading to novel reactions. For example, 3-(polyfluoroacyl)chromones reacting with hydroxylamine through a nucleophilic 1,4-addition followed by the opening of the pyrone ring and subsequent cyclization to 4-(polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-ols. Further treatment with trifluoroacetic acid opens the isoxazole ring, yielding 3-cyano-2-(polyfluoroalkyl)chromones (Tetrahedron Letters, 2006).
科学的研究の応用
- Specific Scientific Field: Biotechnology .
- Summary of the Application: The compound “3,3,3-Trifluoro-2-hydroxypropanoic acid” has been used in the study of a novel amidase from Burkholderia phytofirmans ZJB-15079 . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
- Methods of Application or Experimental Procedures: The bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was screened and identified as Burkholderia phytofirmans ZJB-15079 . A novel amidase (Bp-Ami) was cloned from this strain .
- Results or Outcomes: The whole cell catalysis of 200 g/L 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide by Escherichia coli harboring Bp-Ami (5 g/L) resulted in 44% yield and an enantiomeric excess (eep) of 95% within 10 min .
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid is used in the synthesis of 2-aminobenzaldehyde oxime analogs which act as dual inhibitors of neutrophil elastase and proteinase .
- 3-Hydroxypropionic acid is of interest as a bio-derived precursor to acrylic acid. The polyester poly (3-hydroxypropionic acid) is a biodegradable polymer .
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid is used in the synthesis of 2-aminobenzaldehyde oxime analogs which act as dual inhibitors of neutrophil elastase and proteinase .
- 3-Hydroxypropionic acid is of interest as a bio-derived precursor to acrylic acid. The polyester poly (3-hydroxypropionic acid) is a biodegradable polymer .
Safety And Hazards
Safety information for 3,3,3-Trifluoro-2-hydroxypropanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
3,3,3-trifluoro-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKGUTLIPHZYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-hydroxypropanoic acid | |
CAS RN |
684-07-1 | |
| Record name | 684-07-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3,3-trifluoro-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



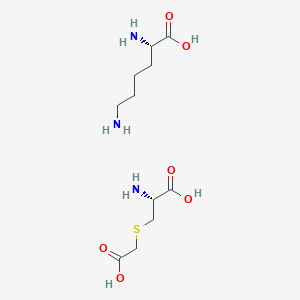
![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)
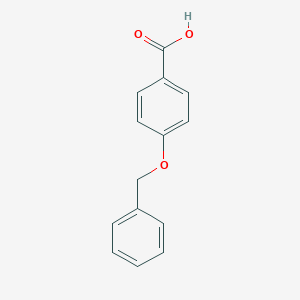
![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
